molecular formula C9H19ClN2O4 B6145503 methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride CAS No. 1987681-60-6

methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride

Cat. No.: B6145503
CAS No.: 1987681-60-6
M. Wt: 254.7
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Aqueous Base/Acid: Used for hydrolysis of the methyl ester.

    DCC and HOBt: Used for peptide coupling reactions.

Major Products Formed

Scientific Research Applications

Methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, such as peptide bond formation. The compound’s molecular targets and pathways are largely dependent on its specific use in research and synthesis .

Comparison with Similar Compounds

Methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride can be compared with other Boc-protected amino acid derivatives, such as:

The uniqueness of this compound lies in its specific amino group, which allows for versatile applications in peptide synthesis and other organic transformations.

Properties

CAS No.

1987681-60-6

Molecular Formula

C9H19ClN2O4

Molecular Weight

254.7

Purity

95

Origin of Product

United States

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